Molecular Size and Lipophilicity Differentiate the Biphenyl Derivative from N‑Phenyl and N‑(4‑Methylphenyl) Analogs
The 4‑biphenylamide substituent in the target compound (CAS 303793‑66‑0) adds one additional phenyl ring relative to the simplest commercially available analog 2‑(benzothiazol‑2‑ylthio)‑N‑phenylacetamide (CAS 19967‑42‑1) and the N‑(4‑methylphenyl) derivative (CAS 19967‑45‑4) . This results in a molecular weight increase from approximately 300 g mol⁻¹ (CAS 19967‑42‑1) or 314 g mol⁻¹ (CAS 19967‑45‑4) to 376 g mol⁻¹ for the target, accompanied by a calculated logP shift of approximately 1.0–1.5 log units . In the context of central nervous system (CNS) drug discovery, where optimal logP values for brain penetration are typically 2–4, the higher lipophilicity of the biphenyl congener may reduce CNS exposure while enhancing binding to hydrophobic protein cavities—a trade‑off that must be evaluated on a target‑by‑target basis .
| Evidence Dimension | Physicochemical properties (molecular weight, calculated logP) |
|---|---|
| Target Compound Data | MW = 376.49 g mol⁻¹; calculated logP ≈ 5.0–5.5 |
| Comparator Or Baseline | CAS 19967‑42‑1: MW = 300.41 g mol⁻¹, calculated logP ≈ 3.5–4.0; CAS 19967‑45‑4: MW = 314.43 g mol⁻¹, calculated logP ≈ 3.8–4.3 |
| Quantified Difference | MW increase of ≈62–76 g mol⁻¹; logP increase of ≈1.0–1.5 units |
| Conditions | Calculated properties (ChemAxon/ALOGPS consensus); no experimental logP or logD data available for the target compound |
Why This Matters
The higher molecular weight and lipophilicity of the biphenyl derivative predict altered membrane permeability and protein‑binding characteristics, directly impacting its suitability for intracellular vs. extracellular target engagement and its developability profile.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
